molecular formula C21H28N4 B11679060 N-{(Z)-[4-(diethylamino)phenyl]methylidene}-4-phenylpiperazin-1-amine

N-{(Z)-[4-(diethylamino)phenyl]methylidene}-4-phenylpiperazin-1-amine

Cat. No.: B11679060
M. Wt: 336.5 g/mol
InChI Key: VPKCGNGETILVFN-PYCFMQQDSA-N
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Description

N-{(Z)-[4-(diethylamino)phenyl]methylidene}-4-phenylpiperazin-1-amine is a complex organic compound with the molecular formula C21H28N4. This compound is known for its unique structure, which includes a piperazine ring substituted with a phenyl group and a diethylamino group. It has various applications in scientific research, particularly in the fields of chemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-[4-(diethylamino)phenyl]methylidene}-4-phenylpiperazin-1-amine typically involves the condensation of 4-(diethylamino)benzaldehyde with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-[4-(diethylamino)phenyl]methylidene}-4-phenylpiperazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{(Z)-[4-(diethylamino)phenyl]methylidene}-4-phenylpiperazin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(Z)-[4-(diethylamino)phenyl]methylidene}-4-phenylpiperazin-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(Z)-[4-(diethylamino)phenyl]methylidene}-4-phenylpiperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C21H28N4

Molecular Weight

336.5 g/mol

IUPAC Name

N,N-diethyl-4-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]aniline

InChI

InChI=1S/C21H28N4/c1-3-23(4-2)21-12-10-19(11-13-21)18-22-25-16-14-24(15-17-25)20-8-6-5-7-9-20/h5-13,18H,3-4,14-17H2,1-2H3/b22-18-

InChI Key

VPKCGNGETILVFN-PYCFMQQDSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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